Cas no 724749-07-9 (4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol)
4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-5-((3-(trifluoromethyl)phenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-methyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-
- 4-methyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione
- 4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
- AC1MW8DE
- ALBB-003383
- BBL017417
- CTK6I1619
- MolPort-001-590-517
- STK446677
- 4-Methyl-5-([3-(trifluoromethyl)phenoxy]methyl)-4h-1,2,4-triazole-3-thiol
- DTXSID00395160
- 724749-07-9
- CS-0322559
- MFCD04059082
- AKOS003320883
- VS-06141
- 4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol
-
- MDL: MFCD04059082
- Inchi: 1S/C11H10F3N3OS/c1-17-9(15-16-10(17)19)6-18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,16,19)
- InChI Key: JAZIJYVOLZZRKK-UHFFFAOYSA-N
- SMILES: S=C1NN=C(COC2=CC=CC(C(F)(F)F)=C2)N1C
Computed Properties
- Exact Mass: 289.05000
- Monoisotopic Mass: 289.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 69Ų
Experimental Properties
- Density: 1.43
- Boiling Point: 332.6°C at 760 mmHg
- Flash Point: 155°C
- Refractive Index: 1.578
- PSA: 78.74000
- LogP: 2.70160
4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B489703-50mg |
4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol |
724749-07-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B489703-100mg |
4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol |
724749-07-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B489703-500mg |
4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol |
724749-07-9 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM114677-1g |
4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol |
724749-07-9 | 95% | 1g |
$158 | 2024-07-24 | |
| Chemenu | CM114677-5g |
4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol |
724749-07-9 | 95% | 5g |
$432 | 2024-07-24 | |
| abcr | AB214885-1 g |
4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol, 95%; . |
724749-07-9 | 95% | 1 g |
€230.10 | 2023-07-20 | |
| abcr | AB214885-5 g |
4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol, 95%; . |
724749-07-9 | 95% | 5 g |
€749.60 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1264317-1g |
4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol |
724749-07-9 | 95% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1264317-5g |
4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol |
724749-07-9 | 95% | 5g |
$650 | 2024-06-06 | |
| abcr | AB214885-1g |
4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol, 95%; . |
724749-07-9 | 95% | 1g |
€230.10 | 2025-04-16 |
4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol Suppliers
4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol
Introduction to 4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol (CAS No. 724749-07-9) and Its Emerging Applications in Chemical Biology
The compound 4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol (CAS No. 724749-07-9) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric moieties, including a trifluoromethyl group and a phenoxymethyl moiety, imparts unique physicochemical properties that make it a promising candidate for further exploration.
Recent advancements in chemical biology have highlighted the importance of thiol-containing compounds in modulating biological pathways. The thiol group in 4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol serves as a versatile functional handle, enabling the development of novel bioconjugates and therapeutic agents. Studies have demonstrated that thiol-based compounds can interact with biological targets such as proteins and enzymes, offering a basis for designing molecules with enhanced specificity and efficacy.
The trifluoromethyl substituent is another critical feature of this compound, contributing to its lipophilicity and metabolic stability. This moiety is frequently incorporated into drug candidates due to its ability to improve pharmacokinetic profiles and binding affinity. In particular, the electron-withdrawing nature of the trifluoromethyl group can enhance the interactions between the molecule and its biological target, making it an attractive component in the design of small-molecule inhibitors.
Furthermore, the phenoxymethyl group introduces additional complexity to the molecular structure, potentially influencing both solubility and bioavailability. This feature has been exploited in various drug development strategies, where phenolic derivatives are used to enhance solubility while maintaining biological activity. The combination of these structural elements in 4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol suggests a multifaceted approach to drug design.
In the realm of medicinal chemistry, heterocyclic compounds like triazoles have long been recognized for their diverse biological activities. The triazole ring itself is a well-established pharmacophore found in numerous FDA-approved drugs, including antifungals and antivirals. The incorporation of additional functional groups into this scaffold can expand its therapeutic potential. For instance, modifications at the 3-position of the triazole ring can introduce new interactions with biological targets, leading to novel mechanisms of action.
Recent research has focused on leveraging computational methods to predict the biological activity of such compounds. Molecular docking studies have been instrumental in understanding how 4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol interacts with potential targets. These studies have revealed that the compound exhibits promising binding affinities with various enzymes and receptors implicated in inflammatory and infectious diseases. This aligns with ongoing efforts to develop next-generation therapeutics that address unmet medical needs.
The synthesis of this compound also presents an interesting challenge from a synthetic chemistry perspective. The integration of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization. Advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming key carbon-carbon bonds within the molecular framework.
From a pharmacological standpoint, the thiol group offers an opportunity for redox-based mechanisms of action. Thiols are known to participate in redox signaling pathways within cells, making them relevant for diseases characterized by dysregulated oxidative stress. By designing molecules that exploit these redox interactions, researchers aim to develop treatments that modulate cellular homeostasis more precisely.
The trifluoromethyl group not only enhances lipophilicity but also influences metabolic stability by resisting degradation pathways such as oxidation or hydrolysis. This property is particularly valuable for drugs that require prolonged circulation times or exposure to harsh physiological conditions. Additionally, the electronic effects of fluorine atoms can modulate hydrogen bonding interactions between the molecule and its target site.
In conclusion, 4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol (CAS No. 724749-07-9) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for further medicinal chemistry exploration. As research continues to uncover new biological targets and synthetic strategies, 4-Methyl-5-{3-(trifluoromethyl)phenoxymethyl}-4H-1,2,4-triazole-3-thiol may play a significant role in shaping future advancements in chemical biology.
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